

Diethyl Iodomethylphosphonate: A Technical Guide to Safety and Hazards

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	DIETHYL IODOMETHYLPHOSPHONATE
Cat. No.:	B080390

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl iodomethylphosphonate is an organophosphorus compound utilized in organic synthesis, notably in the Horner-Wadsworth-Emmons reaction for the formation of alkenes.^[1] As with many organophosphorus compounds, it presents potential health hazards that necessitate careful handling and a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the known safety and hazard information for **diethyl iodomethylphosphonate**, intended to inform researchers, scientists, and drug development professionals on best practices for its safe use. It is important to note that while comprehensive safety data sheets are available, specific quantitative toxicity data such as LD50 and LC50 values for **diethyl iodomethylphosphonate** are not readily available in the public domain. Therefore, this guide also draws upon data from structurally related organophosphorus compounds to provide a broader context for its potential hazards.

Hazard Identification and Classification

Diethyl iodomethylphosphonate is classified as a hazardous substance. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.^[2]

GHS Hazard Statements:

- H315: Causes skin irritation.[3]
- H319: Causes serious eye irritation.[3]
- H335: May cause respiratory irritation.

Signal Word: Warning[2]

Pictogram:[3]

- GHS07: Exclamation Mark

Physical and Chemical Properties

A summary of the key physical and chemical properties of **diethyl iodomethylphosphonate** is provided in the table below.

Property	Value	Reference(s)
Molecular Formula	C5H12IO3P	[3]
Molecular Weight	278.03 g/mol	[3]
Appearance	Colorless to light yellow liquid	
Boiling Point	112-114 °C at 1 mmHg	
Density	1.6606 g/cm ³ at 19 °C	
Refractive Index	1.497-1.499	
Solubility	Immiscible with water.	
Storage Temperature	2-8°C, protect from light.	

Toxicology and Health Effects

While specific quantitative toxicological data (e.g., LD50, LC50) for **diethyl iodomethylphosphonate** are not readily available in published literature, the primary health concerns are related to its irritant properties and the general toxicity profile of organophosphorus compounds.

Acute Toxicity

- Oral: No data available. For comparison, the oral LD50 for a related compound, diethyl ethylphosphonate, in rats is 2330 mg/kg.[4]
- Dermal: No data available. The dermal LD50 for diethyl ethylphosphonate in rats is >2000 mg/kg.[4] For diethyl phosphite, the dermal LD50 in rabbits is 2020 μ L/kg.[5]
- Inhalation: No data available. May cause respiratory irritation.[2]

Skin and Eye Irritation

Diethyl iodomethylphosphonate is classified as a skin and eye irritant.[2] Direct contact can cause redness, pain, and inflammation.

Chronic Toxicity

Data on the chronic toxicity of **diethyl iodomethylphosphonate** is not available.

Mechanisms of Toxicity: Potential Signaling Pathways

The toxicity of **diethyl iodomethylphosphonate** can be inferred from the known mechanisms of related organophosphorus compounds, which primarily involve cholinesterase inhibition and potential alkylating activity.

Cholinesterase Inhibition

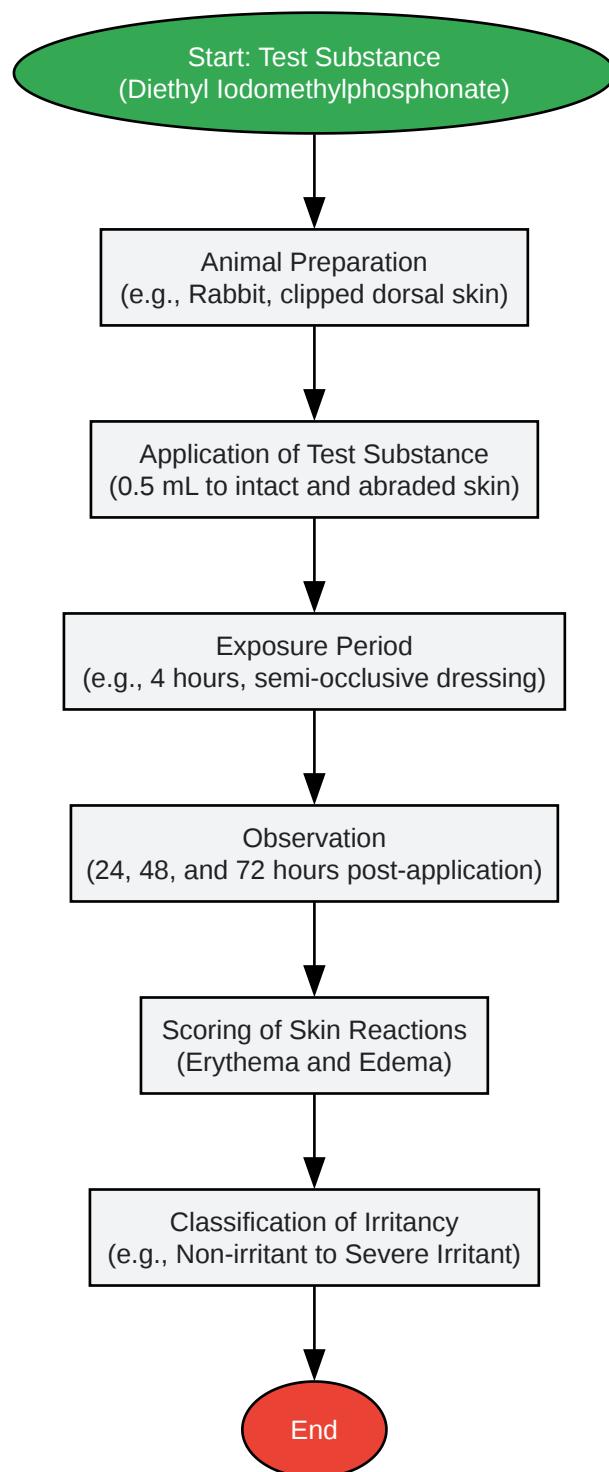
Organophosphorus compounds are well-known inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of cholinergic receptors and a range of adverse effects.

Caption: Cholinesterase Inhibition Pathway.

Alkylating Agent Activity

The presence of an iodomethyl group suggests that **diethyl iodomethylphosphonate** could act as an alkylating agent. Alkylating agents are reactive compounds that can transfer an alkyl group to nucleophilic sites on biological macromolecules, such as DNA. This can lead to DNA damage, mutations, and cytotoxicity.

[Click to download full resolution via product page](#)


Caption: Alkylating Agent Mechanism of Action.

Experimental Protocols

Detailed experimental protocols for the toxicological testing of **diethyl iodomethylphosphonate** are not publicly available. However, standardized protocols are used for assessing chemical hazards. Below are representative workflows for key toxicological and synthetic procedures.

Representative Acute Dermal Irritation Test (Modified Draize Test)

This protocol is a generalized representation of how skin irritation is assessed.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Dermal Irritation.

Representative Synthesis via Michaelis-Arbuzov Reaction

While a specific protocol for **diethyl iodomethylphosphonate** is not available, the following represents a general procedure based on the Michaelis-Arbuzov reaction, a common method for preparing phosphonates.[\[6\]](#)

Materials:

- Triethyl phosphite
- Diiodomethane
- Reaction flask with condenser and dropping funnel
- Heating mantle
- Distillation apparatus

Procedure:

- To a reaction flask equipped with a dropping funnel and condenser, add diiodomethane.
- Heat the diiodomethane to reflux.
- Slowly add triethyl phosphite from the dropping funnel to the refluxing diiodomethane. The reaction is exothermic.
- After the addition is complete, continue to reflux the mixture for a specified time (e.g., 2-4 hours) to ensure the reaction goes to completion.
- Cool the reaction mixture to room temperature.
- The product, **diethyl iodomethylphosphonate**, can be purified by vacuum distillation.

Representative Horner-Wadsworth-Emmons Reaction

This is a general protocol for the olefination of an aldehyde using a phosphonate like **diethyl iodomethylphosphonate**.^{[7][8]}

Materials:

- **Diethyl iodomethylphosphonate**
- A strong base (e.g., sodium hydride)
- Anhydrous aprotic solvent (e.g., tetrahydrofuran - THF)
- An aldehyde or ketone
- Reaction flask with an inert atmosphere (e.g., nitrogen or argon)
- Magnetic stirrer
- Syringes for transfer of reagents

Procedure:

- In a flame-dried, two-necked flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.
- Cool the suspension to 0 °C using an ice bath.
- Slowly add a solution of **diethyl iodomethylphosphonate** in anhydrous THF to the sodium hydride suspension.
- Allow the mixture to stir at room temperature for approximately 1 hour to ensure the formation of the phosphonate carbanion.
- Cool the reaction mixture back to 0 °C.
- Slowly add a solution of the aldehyde or ketone in anhydrous THF.
- Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

- Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The resulting crude product can be purified by flash column chromatography.

Handling, Storage, and First Aid

Handling:

- Use in a well-ventilated area or with local exhaust ventilation.[\[2\]](#)
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[\[2\]](#)
- Avoid contact with skin, eyes, and clothing.[\[2\]](#)
- Avoid inhalation of vapor or mist.[\[2\]](#)
- Wash hands thoroughly after handling.

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[2\]](#)
- Keep away from incompatible materials such as strong oxidizing agents.
- Protect from light.

First Aid Measures:

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[\[2\]](#)
- Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation develops or

persists.[2]

- Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2]
- Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention.

Conclusion

Diethyl iodomethylphosphonate is a valuable reagent in organic synthesis but requires careful management due to its hazardous properties. It is a known skin and eye irritant and may cause respiratory irritation. While specific quantitative toxicity data are lacking, its structural similarity to other organophosphorus compounds suggests the potential for cholinesterase inhibition and alkylating activity. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and handling in a well-ventilated area, is essential to minimize exposure and ensure the safety of laboratory personnel. Researchers should consult the most current Safety Data Sheet before use and handle this compound with the caution it warrants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fishersci.co.uk [fishersci.co.uk]
- 2. Diethyl (iodomethyl)phosphonate | C5H12IO3P | CID 82616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Organic Syntheses Procedure [\[orgsyn.org\]](http://orgsyn.org)
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [\[nrochemistry.com\]](http://nrochemistry.com)

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- To cite this document: BenchChem. [Diethyl Iodomethylphosphonate: A Technical Guide to Safety and Hazards]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080390#diethyl-iodomethylphosphonate-safety-and-hazards]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com